(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
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Description
(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
A novel synthesis approach for entacapone, a compound structurally related to the given chemical, was developed, offering insights into the amine-mediated demethylation process under mild conditions. This method could potentially be applied to synthesize compounds with similar structures, including the one , thereby expanding the scope of available synthetic routes for such chemicals (Harisha et al., 2015).
Pharmacological Activities
Research on structurally related compounds has led to the discovery of molecules with significant pharmacological properties. For example, rigid cyclic analogs derived from similar structures have been identified as potent, centrally acting muscle relaxants with additional anti-inflammatory and analgesic activities. These findings suggest that compounds with the specified structure might also possess similar therapeutic potentials, warranting further investigation (Musso et al., 2003).
Material Sciences
In the field of material sciences, acrylamide derivatives structurally akin to the specified compound have been studied for their corrosion inhibition properties on copper in nitric acid solutions. The findings indicate that such compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications in metal preservation and protection (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-10-7-16(11-17(13-22)21(24)23-18-8-9-18)12-20(19)26-14-15-5-3-2-4-6-15/h2-7,10-12,18H,8-9,14H2,1H3,(H,23,24)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUXUCGZHTAGX-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.